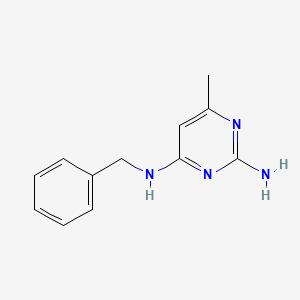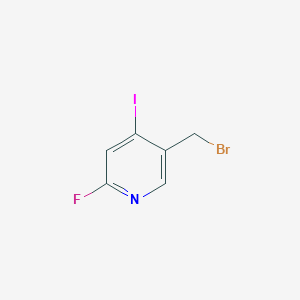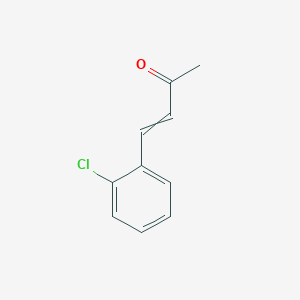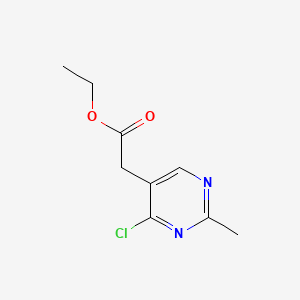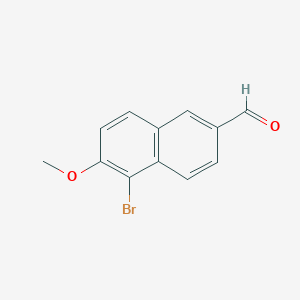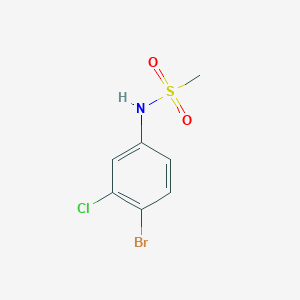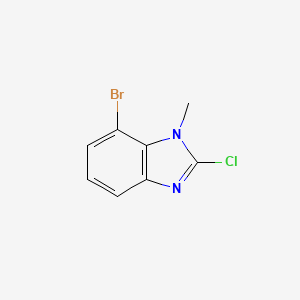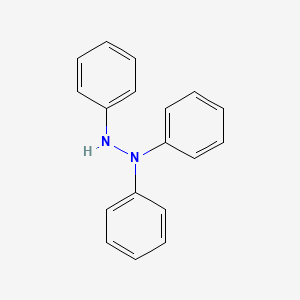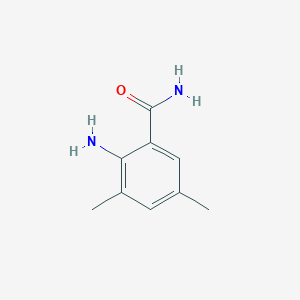![molecular formula C9H15NOS2 B8761236 [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid, also known as Carbonodithioic acid S-[(3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, is a chemical compound with the molecular formula C9H15NOS2 It is a derivative of tropine, a tropane alkaloid, and is characterized by its unique bicyclic structure [(1S,5R)-8-methyl-8-azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropine-3-xanthate typically involves the reaction of tropine with carbon disulfide and an alkylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the xanthate ester . The general reaction can be represented as follows: [ \text{Tropine} + \text{CS}_2 + \text{Alkylating Agent} \rightarrow \text{[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid} ]
Industrial Production Methods: Industrial production of tropine-3-xanthate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert tropine-3-xanthate to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the xanthate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tropine derivatives.
Scientific Research Applications
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tropine-3-xanthate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: A tropane alkaloid used for its anticholinergic effects.
Cocaine: A stimulant with a tropane structure but distinct biological effects.
Calystegines: Polyhydroxylated nortropane alkaloids with different biological activities.
Uniqueness: [(1S,5R)-8-methyl-8-azabicyclo[32Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C9H15NOS2 |
|---|---|
Molecular Weight |
217.4 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid |
InChI |
InChI=1S/C9H15NOS2/c1-10-6-2-3-7(10)5-8(4-6)13-9(11)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8? |
InChI Key |
JHJDYZOSHFQHMT-DHBOJHSNSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)SC(=O)S |
Canonical SMILES |
CN1C2CCC1CC(C2)SC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8761161.png)
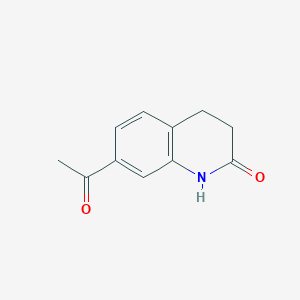
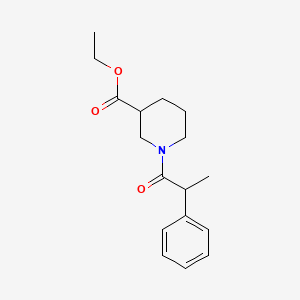
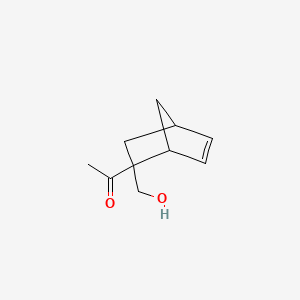
![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
